

## Review of Tofersen clinical trials for SOD1-ALS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tofersen  |           |
| Cat. No.:            | B15588239 | Get Quote |

An In-depth Technical Review of Tofersen Clinical Trials for SOD1-ALS

## Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual fatality.[1] Approximately 2% of ALS cases are associated with mutations in the superoxide dismutase 1 (SOD1) gene.[2][3] These mutations are believed to confer a toxic gain-of-function to the SOD1 protein, causing it to misfold and aggregate within motor neurons and astrocytes, ultimately leading to cellular damage and neurodegeneration.[1][4] **Tofersen** (formerly BIIB067) is an antisense oligonucleotide (ASO) designed to specifically target and degrade the messenger RNA (mRNA) of the SOD1 gene, thereby reducing the synthesis of the toxic SOD1 protein.[5] [6][7] This document provides a comprehensive technical review of the pivotal clinical trials that have evaluated the safety and efficacy of **Tofersen** for the treatment of SOD1-ALS. On April 25, 2023, the U.S. Food and Drug Administration (FDA) granted accelerated approval for **tofersen** for this indication.[1][4]

## **Mechanism of Action**

**Tofersen** is a synthetic strand of nucleotides designed to be complementary to the SOD1 mRNA sequence.[6][7] Administered intrathecally to bypass the blood-brain barrier, it binds to its target SOD1 mRNA within the central nervous system.[1][7] This binding creates an RNA-DNA heteroduplex, which is a substrate for the endogenous enzyme RNase H.[6][7] RNase H then cleaves the SOD1 mRNA strand, effectively preventing its translation into the SOD1 protein.[6][7] By reducing the production of both mutant and wild-type SOD1 protein, **Tofersen** 



aims to mitigate the downstream toxic effects, reduce cellular stress, improve neuronal survival, and ultimately slow the progression of the disease.[1][6]



Click to download full resolution via product page

Caption: Mechanism of action for Tofersen in SOD1-ALS.

## **Clinical Development Program**



The clinical development of **Tofersen** has progressed through several key studies, from initial safety and dose-finding trials to larger Phase 3 efficacy studies.

## Phase 1/2 Ascending Dose Study

The initial Phase 1/2 clinical trial was a randomized, placebo-controlled, single- and multiple-ascending dose study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Tofersen** in patients with SOD1-ALS.[4][8] The multiple ascending dose portion enrolled 50 participants who received **Tofersen** (at doses of 20, 40, 60, or 100 mg) or a placebo for 12 weeks.[3][8]

#### Experimental Protocol:

- Design: Randomized, placebo-controlled, multiple ascending dose.
- Participants: 50 adults with confirmed SOD1-ALS.[4]
- Intervention: Four intrathecal doses of Tofersen (20, 40, 60, or 100 mg) or placebo over 12 weeks.[3][8]
- Primary Objective: Evaluate safety and tolerability.[8]
- Key Biomarker Endpoint: Change in cerebrospinal fluid (CSF) SOD1 protein concentration.
   [9]

Results Summary: The trial demonstrated that **Tofersen** was generally safe and well-tolerated. [9][10] Importantly, it achieved proof-of-biology, showing a dose-dependent reduction in CSF SOD1 concentrations.[11] The highest dose (100 mg) led to the most significant reductions in both the target protein and biomarkers of neuronal injury.[3][11]



| Dose Group | N (Tofersen) | N (Placebo) | Mean Change from<br>Baseline in CSF<br>SOD1<br>Concentration |
|------------|--------------|-------------|--------------------------------------------------------------|
| 100 mg     | 10           | 12          | -36% (Tofersen) vs.<br>-3% (Placebo)[8][11]                  |
| 60 mg      | 6            | 12          | -21% (Tofersen) vs.<br>-3% (Placebo)[11]                     |
| 40 mg      | 6            | 12          | -27% (Tofersen) vs.<br>-3% (Placebo)[11]                     |
| 20 mg      | 10           | 12          | -1% (Tofersen) vs.<br>-3% (Placebo)[11]                      |

Table 1: Key

Biomarker Results

from the Phase 1/2

Study at Day 85.

# Phase 3 VALOR Trial (NCT02623699) and Open-Label Extension (OLE)

Following the promising results of the Phase 1/2 study, the Phase 3 VALOR trial was initiated to evaluate the efficacy and safety of **Tofersen** in a larger population.[5] It was a 28-week, randomized, double-blind, placebo-controlled study.[12] Participants who completed the VALOR study were eligible to enroll in an ongoing open-label extension (OLE).[12]

#### Experimental Protocol:

- Design: Phase 3, randomized, double-blind, placebo-controlled, followed by an open-label extension.[12]
- Participants: 108 adults with SOD1-ALS, stratified by predicted faster or slower disease progression.[5]

## Foundational & Exploratory





- Intervention: Eight intrathecal doses of **Tofersen** 100 mg or placebo over 24 weeks.[12][13] In the OLE, all participants received **Tofersen**.
- Primary Endpoint: Change from baseline to Week 28 in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score in the faster-progression subgroup.[5][13]
- Secondary Endpoints: Changes in CSF total SOD1 concentration, plasma neurofilament light chain (NfL) concentration, slow vital capacity (SVC), and muscle strength.[13]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tofersen StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tofersen for SOD1 amyotrophic lateral sclerosis: a systematic review and meta-analysis -PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. als.org [als.org]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of action of Tofersen? [synapse.patsnap.com]
- 7. What is the mechanism of Tofersen? [synapse.patsnap.com]
- 8. The New England Journal of Medicine Publishes Final Results from Phase 1/2 Study of Tofersen for a Genetic Form of ALS | Biogen [investors.biogen.com]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. mndassociation.org [mndassociation.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Tofersen in adults with SOD1-ALS: phase 3 VALOR trial and open-label extension results | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 13. Trial of Antisense Oligonucleotide Tofersen for SOD1 ALS PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Review of Tofersen clinical trials for SOD1-ALS].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15588239#review-of-tofersen-clinical-trials-for-sod1-als]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com